molecular formula C14H15N3O3 B4604584 3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

Cat. No.: B4604584
M. Wt: 273.29 g/mol
InChI Key: XMPWNOMSPHHRIQ-UHFFFAOYSA-N
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Description

3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is an organic compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and an ethylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the ethylanilino group. One common method involves the reaction of 4-ethylaniline with a suitable carbonyl compound to form the ethylanilino carbonyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Key steps would include the careful control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ethylanilino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
  • METHYL 3-((4-ETHYLANILINO)CARBONYL)-5-NITROBENZOATE

Uniqueness

3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is unique due to its specific structural features, such as the combination of a pyrazole ring with an ethylanilino carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[(4-ethylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-9-4-6-10(7-5-9)15-13(18)11-8-12(14(19)20)17(2)16-11/h4-8H,3H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPWNOMSPHHRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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